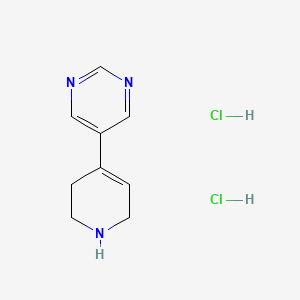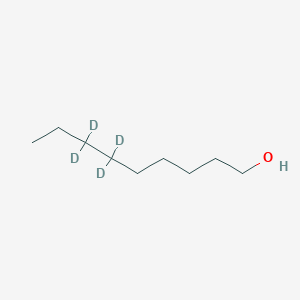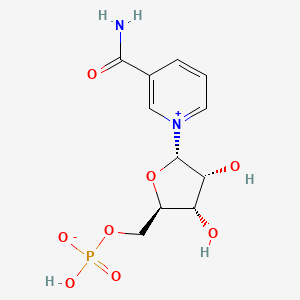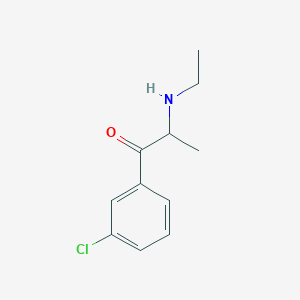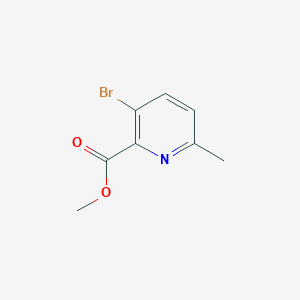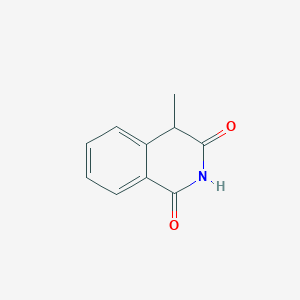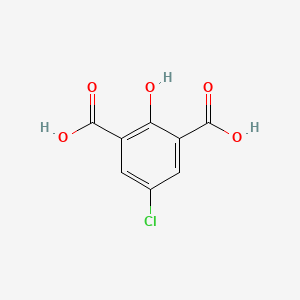
5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid
概要
説明
. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and two carboxylic acid groups at the 1- and 3-positions. It is a solid at room temperature and has a melting point of 238-240°C.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-hydroxybenzene-1,3-dicarboxylic acid typically involves the chlorination of 2-hydroxybenzene-1,3-dicarboxylic acid. This can be achieved through various methods, including electrophilic aromatic substitution reactions. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures and atmospheric conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the hydroxyl group to a carboxylic acid group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid groups to alcohols.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions to replace the chlorine atom or hydroxyl group.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as 5-chloro-2,3-dihydroxybenzene-1,3-dicarboxylic acid (from oxidation) and 5-chloro-2-hydroxybenzene-1,3-diol (from reduction).
科学的研究の応用
5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate the effects of chlorinated aromatic compounds on biological systems.
Medicine: It may serve as a potential intermediate in the synthesis of pharmaceuticals, particularly those targeting diseases related to oxidative stress or inflammation.
Industry: In the polymer industry, it can be used to produce specialty polymers with enhanced properties, such as increased thermal stability and chemical resistance.
作用機序
The mechanism by which 5-chloro-2-hydroxybenzene-1,3-dicarboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways involved in disease processes. The exact molecular targets and pathways would vary based on the specific context in which the compound is used.
類似化合物との比較
5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid is structurally similar to other chlorinated aromatic dicarboxylic acids, such as 2,5-dichlorobenzene-1,3-dicarboxylic acid and 3-chloro-2-hydroxybenzene-1,4-dicarboxylic acid. its unique combination of functional groups and positions of substitution sets it apart from these compounds
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
5-chloro-2-hydroxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLNMNSLIOUGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


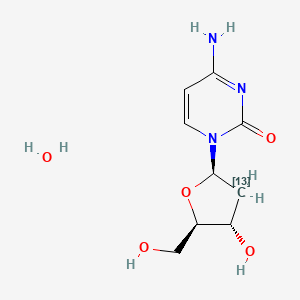
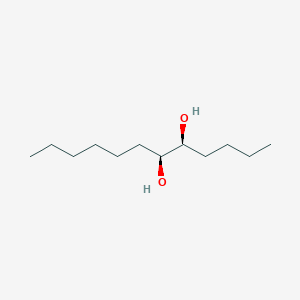
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)
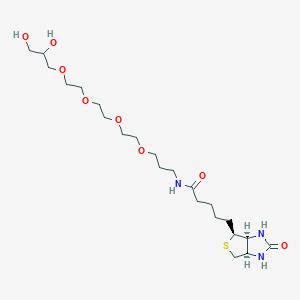
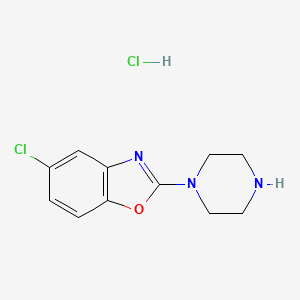
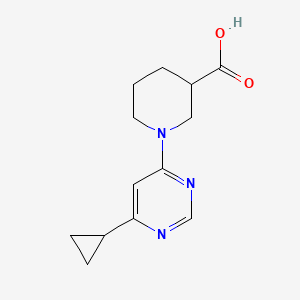

![Ethyl 2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1433892.png)
